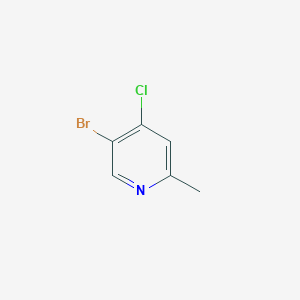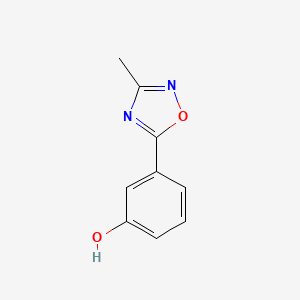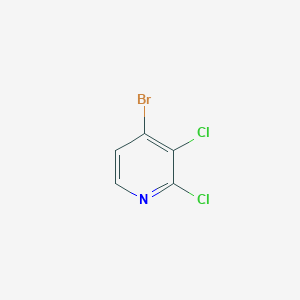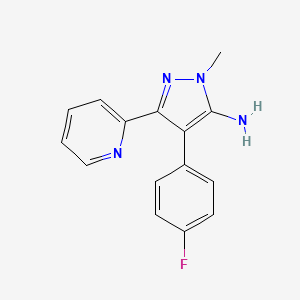
2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted at the 2-position with an amino group and at the 4-position with a carboxamide group. The carboxamide group is further substituted with a propan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of the amino and carboxamide groups would also be significant features of the molecular structure .
Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” could potentially undergo a variety of chemical reactions. The amino group could participate in reactions such as acylation or alkylation, while the carboxamide group could undergo reactions such as hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence properties such as solubility .
科学的研究の応用
Synthesis and Reactivity
- Synthetic Processes : The compound has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of complex heterocyclic structures such as benzo[e][1,3]benzothiazoles and benzo[1,2-d:4,3-d′]bis[1,3]thiazoles through processes that involve coupling reactions, treatments with diphosphorus pentasulfide, and electrophilic substitution reactions. This underlines its role in the creation of advanced organic structures with potential applications in medicinal chemistry and material science (Aleksandrov et al., 2017); (Aleksandrov et al., 2021).
Biological Activity
Antimicrobial Activity : A thiazole-based heterocyclic amide, closely related to the compound , showed promising antimicrobial activity against a range of microorganisms including Gram-negative bacteria, Gram-positive bacteria, and fungi. The compound's structure was thoroughly characterized, and its antimicrobial properties suggest potential for pharmacological and medical applications (Cakmak et al., 2022).
Antibacterial and Antifungal Properties : Another study synthesized a novel organic compound incorporating a benzothiazolyl group and tested its antibacterial and antifungal activities. The compound demonstrated significant activity against various bacterial and fungal strains, indicating the potential of such structures in developing new antimicrobial agents (Senthilkumar et al., 2021).
Anticancer Activity : Some compounds derived from thiazole structures, similar to 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, have been evaluated for their anticancer activities. For example, certain derivatives demonstrated promising antitumor activity against chronic myelogenous leukemia in preclinical assays, highlighting the potential of thiazole derivatives in oncology research (Lombardo et al., 2004).
Material Science Applications
- Dyeing Polyester Fibers : Novel heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, have been synthesized and applied for dyeing polyester fabrics. The resulting colored fibers, coupled with the compounds' high efficiency in vitro screening for antioxidant and antimicrobial activities, suggest applications in creating sterile and biologically active fabrics for various uses (Khalifa et al., 2015).
作用機序
特性
IUPAC Name |
2-amino-N-propan-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4(2)9-6(11)5-3-12-7(8)10-5/h3-4H,1-2H3,(H2,8,10)(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTFJJKGLYYFMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

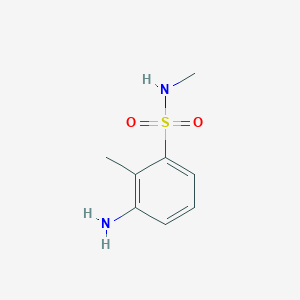

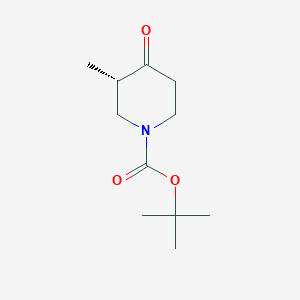
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
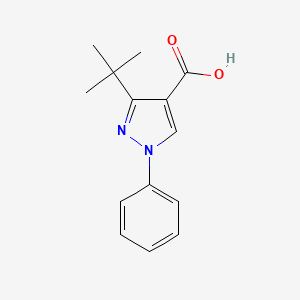

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
